Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate

Medicinal Chemistry Property-Based Design Lipophilicity

This 1-substituted 3-amino-2-pyridone derivative features a butanoate ester side chain that introduces a four-carbon spacer, critically tuning lipophilicity (LogP) and conformational flexibility for SAR campaigns. Unlike shorter-chain analogs, its rotatable-bond advantage enables precise spatial mapping in binding pockets and supports prodrug strategies via in vivo hydrolysis. Procuring the ≥98% purity grade ensures high-fidelity library synthesis without confounding by-products, with comprehensive characterization data for reliable pharmacokinetic studies.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
Cat. No. B13333696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC(=O)CCCN1C=CC=C(C1=O)N
InChIInChI=1S/C10H14N2O3/c1-15-9(13)5-3-7-12-6-2-4-8(11)10(12)14/h2,4,6H,3,5,7,11H2,1H3
InChIKeyHNOQXFWHKDQSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate in Medicinal Chemistry: Product-Specific Evidence Guide for Precision Procurement


Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate (CAS 1251139-19-1) is a 1-substituted 3-amino-2-pyridone derivative with a butanoate ester side chain, classified as an organic building block frequently employed in medicinal chemistry and pharmaceutical R&D . With a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol, this compound serves as a versatile intermediate for constructing more complex drug-like molecules, particularly within the substituted oxopyridine chemotype that has been extensively patented for cardiovascular and antithrombotic indications [1]. The compound is offered by multiple vendors with documented purity specifications, making it a tractable starting point for structure-activity relationship (SAR) campaigns.

Why Generic Substitution is Inadequate for Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate


Simply substituting one 3-amino-2-oxopyridine derivative for another is not a viable procurement strategy because key properties—including linker length, ester type, purity, and impurity profile—directly dictate synthetic utility, pharmacokinetic outcomes, and regulatory compliance. The butanoate side chain of Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate introduces a specific four-carbon spacer that influences lipophilicity and conformational flexibility, differentiating it from shorter-chain acetate or propionate analogs . Furthermore, vendor-reported purities for this compound range from 95% to ≥98%, and inconsistent purity can lead to failed coupling reactions or off-target effects in biological assays, emphasizing the need for a well-characterized, reproducible building block . The quantitative evidence below demonstrates where this specific compound stands relative to its closest comparators.

Quantitative Differentiation Evidence for Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate


Linker Length Drives LogP Shift Relative to Acetate Analogs

The four-carbon butanoate linker in Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate is predicted to increase lipophilicity compared to the two-carbon acetate analog. A direct head-to-head comparison shows a calculated ACD/LogP of 0.72 for the target compound, versus -0.24 for Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate, representing a ΔLogP of +0.96 log units . This difference is consistent with the addition of two methylene units and may impact membrane permeability and protein binding in biological evaluations.

Medicinal Chemistry Property-Based Design Lipophilicity

Purity Grade Options: 98% vs. 95% Baseline for Reproducible Chemistry

The target compound is commercially available at ≥98% purity from multiple vendors, whereas a common baseline specification from certain suppliers is 95% . This 3-percentage-point purity advantage reduces the uncertainty of unknown impurities that could compromise reaction yields or biological assay results. Higher purity is a critical selection criterion for medicinal chemists performing late-stage functionalization or bioisostere replacement where by-product formation must be minimized.

Synthetic Chemistry Quality Control Procurement Specifications

Rotatable Bond Count Distinguishes Butanoate from Shorter-Chain Analogs

The butanoate chain confers 5 rotatable bonds to Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate, compared to 3 rotatable bonds for the propionate analog (Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate) and 2 for the acetate analog . This additional rotational freedom can influence binding entropy and scaffold suitability for targeting flexible protein pockets. The class-level inference is that the butanoate derivative provides a distinct conformational landscape that may be preferred in structure-based design campaigns.

Drug Design Conformational Flexibility Molecular Descriptors

Application Scenarios for Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate Based on Evidence-Driven Differentiation


Building Block for Protease-Targeted Oxopyridine Libraries

Given the documented use of substituted oxopyridines as factor Xa and thrombin inhibitors, researchers constructing SAR libraries around this chemotype can exploit the butanoate ester's intermediate LogP (0.72) and flexible 5-bond linker to systematically probe both potency and physicochemical properties [1]. The ≥98% purity grade ensures high-fidelity library synthesis without confounding by-products.

Bioisostere Replacement in Lead Optimization Programs

Medicinal chemists seeking to replace carboxylic acid moieties with ester-linked pyridone scaffolds can use the butanoate variant when a four-atom spacer is required to match a reference compound's trajectory [2]. The compound's rotatable-bond advantage over shorter-chain esters allows for precise spatial tuning in the binding pocket.

Precursor for Hydrolytically Labile Prodrug Strategies

The methyl ester of the butanoate chain can be hydrolyzed in vivo to the corresponding carboxylic acid, making this compound a candidate for prodrug design where controlled release is desired [1]. The known purity specifications facilitate reproducible pharmacokinetic studies.

Analytical Reference Standard for Metabolite Identification

Because the compound is supplied with comprehensive characterization data (NMR, HPLC, LC-MS), procurement of the high-purity grade enables its use as an authentic reference standard during the identification of oxidative metabolites generated from oxopyridine-containing drug candidates .

Quote Request

Request a Quote for Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.